![molecular formula C11H13NO5S B13467791 2-[[1-(6-Nitrobenzo[d][1,3]dioxol-5-yl)ethyl]thio]ethanol](/img/structure/B13467791.png)
2-[[1-(6-Nitrobenzo[d][1,3]dioxol-5-yl)ethyl]thio]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[1-(6-nitro-1,3-dioxaindan-5-yl)ethyl]sulfanyl}ethan-1-ol is a complex organic compound that features a nitro group, a dioxane ring, and a sulfanyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(6-nitro-1,3-dioxaindan-5-yl)ethyl]sulfanyl}ethan-1-ol typically involves multiple steps:
Formation of the 6-nitro-1,3-dioxaindan-5-yl moiety: This can be achieved through nitration of 1,3-dioxaindan derivatives under controlled conditions using nitric acid and sulfuric acid.
Attachment of the ethyl group: The nitro-substituted dioxane can be reacted with ethylating agents such as ethyl bromide in the presence of a base like potassium carbonate.
Introduction of the sulfanyl group: The ethylated product can then be treated with thiolating agents such as thiourea or hydrogen sulfide to introduce the sulfanyl group.
Formation of the ethan-1-ol group: Finally, the compound can be reacted with ethylene oxide or similar reagents to introduce the ethan-1-ol group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency and safety.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The ethan-1-ol group can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon, iron powder, hydrochloric acid.
Substitution: Thionyl chloride, phosphorus tribromide, sodium hydride.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated derivatives, ethers.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly those containing nitro, sulfanyl, and dioxane functionalities.
Biology: The compound’s unique structure may allow it to interact with biological molecules in specific ways, making it a candidate for studies on enzyme inhibition or receptor binding.
Medicine: Its derivatives could be explored for potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: The compound could be used in the development of new materials or as an intermediate in the synthesis of specialty chemicals.
作用機序
The mechanism of action of 2-{[1-(6-nitro-1,3-dioxaindan-5-yl)ethyl]sulfanyl}ethan-1-ol would depend on its specific application. For example, if used as an enzyme inhibitor, the compound might bind to the active site of the enzyme, blocking substrate access and thus inhibiting the enzyme’s activity. The nitro group could also participate in redox reactions, affecting cellular processes.
類似化合物との比較
Similar Compounds
2-(6-nitro-1,3-benzodioxol-5-yl)-4,5-diphenyl-1H-imidazole: This compound shares the nitro and dioxane functionalities but differs in its imidazole ring structure.
1-(6-nitrobenzo[d][1,3]dioxol-5-yl)ethanone: Similar nitro and dioxane groups but lacks the sulfanyl and ethan-1-ol functionalities.
Uniqueness
2-{[1-(6-nitro-1,3-dioxaindan-5-yl)ethyl]sulfanyl}ethan-1-ol is unique due to its combination of nitro, dioxane, sulfanyl, and ethan-1-ol groups
特性
分子式 |
C11H13NO5S |
|---|---|
分子量 |
271.29 g/mol |
IUPAC名 |
2-[1-(6-nitro-1,3-benzodioxol-5-yl)ethylsulfanyl]ethanol |
InChI |
InChI=1S/C11H13NO5S/c1-7(18-3-2-13)8-4-10-11(17-6-16-10)5-9(8)12(14)15/h4-5,7,13H,2-3,6H2,1H3 |
InChIキー |
AQUDKZJNQICBSF-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC2=C(C=C1[N+](=O)[O-])OCO2)SCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Butyl 2-[(3-bromo-6-chloropyridin-2-yl)sulfanyl]acetate](/img/structure/B13467708.png)
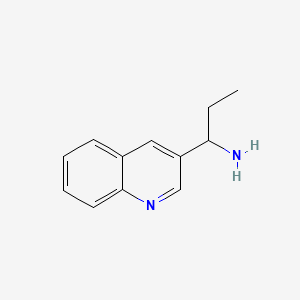
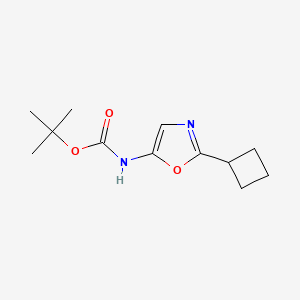
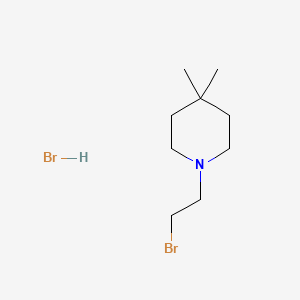
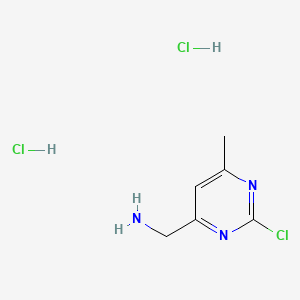
![N-{1-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-yl}but-2-ynamide](/img/structure/B13467725.png)
![Tert-butyl 4-hydroxy-2-azabicyclo[3.1.1]heptane-2-carboxylate](/img/structure/B13467727.png)
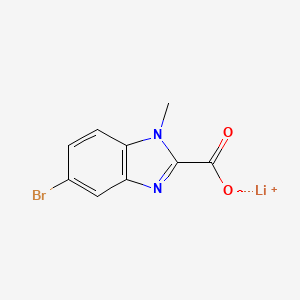
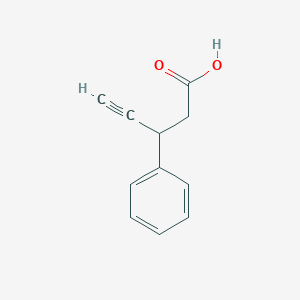
![3-{3-[(3-azidopropyl)amino]-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl}piperidine-2,6-dione](/img/structure/B13467734.png)
![Methyl 1-[2-(3-fluoro-4-nitrophenoxy)acetyl]piperidine-2-carboxylate](/img/structure/B13467746.png)
![Benzyl 2-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13467763.png)
![Methyl[(2-methylquinolin-4-yl)methyl]amine dihydrochloride](/img/structure/B13467773.png)
![4-(Trifluoromethyl)-3,5,11-triazatricyclo[6.2.1.0,2,7]undeca-2,4,6-triene](/img/structure/B13467788.png)
